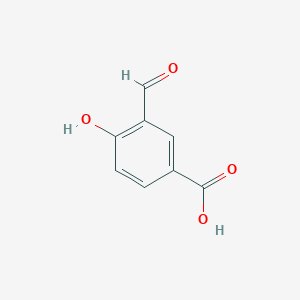

3-Formyl-4-hydroxybenzoic acid

説明

Contextualization within Benzoic Acid Derivatives and Phenolic Compounds

3-Formyl-4-hydroxybenzoic acid belongs to two important classes of organic compounds: benzoic acid derivatives and phenolic compounds.

Benzoic Acid and its Derivatives: Benzoic acid is a simple aromatic carboxylic acid found naturally in various plants. ontosight.airesearchgate.net Its derivatives are a broad class of compounds synthesized from benzoic acid and are utilized in numerous applications, including pharmaceuticals, cosmetics, and as intermediates in the synthesis of dyes and pigments. ontosight.airesearchgate.net The reactivity and properties of benzoic acid derivatives are largely dictated by the nature and position of the substituents on the aromatic ring. researchgate.net For instance, the presence of an electron-withdrawing group generally increases the acidity of the carboxylic acid. researchgate.net

Phenolic Compounds: These are a diverse group of chemical compounds characterized by the presence of at least one hydroxyl group attached to an aromatic ring. ijhmr.comresearchgate.net Found widely in plants, phenolic compounds are known for their various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ijhmr.comresearchgate.netresearchgate.netiosrjournals.org The chemical behavior of phenolic compounds, such as their acidity and ability to form radicals, is directly linked to these biological functions. researchgate.net

This compound, by possessing both a carboxylic acid and a phenolic hydroxyl group, embodies the characteristics of both these classes, contributing to its unique reactivity and broad spectrum of applications.

Significance of Multifunctional Aromatic Carboxylic Aldehydes in Organic Synthesis

Aromatic compounds bearing multiple functional groups, such as carboxylic acids and aldehydes, are of paramount importance in organic synthesis. These "multifunctional" building blocks offer several advantages:

Versatility in Reactions: The different functional groups can participate in a wide array of chemical transformations. For instance, the aldehyde group can undergo nucleophilic addition and condensation reactions, while the carboxylic acid group can engage in esterification, amidation, and acid-base reactions. This allows for the construction of complex molecular architectures through sequential and selective reactions.

Platform for Diverse Synthesis: They serve as starting materials for a variety of organic compounds. Aromatic carboxylic acids, for example, are precursors for the synthesis of ketones, which are important structural motifs in many organic molecules. researchgate.netorganic-chemistry.org

Coordination Chemistry: The presence of multiple coordination sites, such as the carboxylic acid and hydroxyl groups, makes these molecules excellent ligands for forming coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The ability to form stable complexes with metal ions is valuable in catalysis and materials science. mdpi.com

This compound, as a multifunctional aromatic carboxylic aldehyde, is a prime example of such a versatile building block, enabling the synthesis of a wide range of valuable compounds and materials. guidechem.com

Physicochemical Properties of this compound

The utility of this compound in various scientific applications is underpinned by its specific physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 584-87-2 | biosynth.comscbt.com |

| Molecular Formula | C₈H₆O₄ | chembk.combiosynth.comscbt.com |

| Molecular Weight | 166.13 g/mol | biosynth.comscbt.com |

| Appearance | White to light yellow crystalline powder | chembk.comguidechem.comtcichemicals.com |

| Melting Point | 246-250 °C | chembk.comsigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | chembk.com |

| pKa | 4.22 ± 0.10 (Predicted) | chembk.comguidechem.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Data available for structural confirmation. | nih.gov |

| InChI | 1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | sigmaaldrich.com |

| SMILES | OC(=O)c1ccc(O)c(C=O)c1 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-formyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZBZWZORYEIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973951 | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-87-2 | |

| Record name | 584-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Formyl 4 Hydroxybenzoic Acid

Established Synthetic Pathways for the Core Structure

The formylation of phenols is a fundamental process in organic chemistry for producing hydroxyaldehydes. Several classical name reactions have been developed for this purpose, each with distinct mechanisms and applications. These methods are foundational for synthesizing the core structure of 3-Formyl-4-hydroxybenzoic acid.

Reimer-Tiemann Reaction: This reaction is a widely known method for the ortho-formylation of phenols. wikipedia.org It typically involves reacting a phenol (B47542) with chloroform (B151607) in the presence of a strong base, like potassium or sodium hydroxide. wikipedia.orgdoubtnut.com The reactive species is dichlorocarbene (B158193), which is generated in situ from chloroform and the base. wikipedia.org The phenoxide ion, being highly nucleophilic, attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate that hydrolyzes to the final aldehyde product. wikipedia.org While effective for simple phenols like converting phenol to salicylaldehyde (B1680747), the reaction can be inefficient and may produce by-products. wikipedia.orgwikipedia.org For substrates like 4-hydroxybenzoic acid, the strongly deactivating carboxylate group and the harsh basic conditions can lead to low yields or undesired side reactions. wikipedia.orgigem.org

Duff Reaction: The Duff reaction provides another route for the ortho-formylation of phenols, particularly those with electron-donating substituents. wikipedia.org This method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, often with glycerol (B35011) or acetic acid as the solvent. wikipedia.org The reaction proceeds through an electrophilic aromatic substitution mechanism where a protonated hexamine derivative acts as the electrophile. wikipedia.orgigem.org Subsequent hydrolysis of the resulting imine intermediate yields the aldehyde. igem.org The Duff reaction is often preferred when the starting phenol is sensitive to the strongly basic and oxidative conditions of the Reimer-Tiemann reaction. wikipedia.org However, its efficiency can be low. wikipedia.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including phenols and anilines. wikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, and the resulting iminium ion is hydrolyzed during workup to yield the aldehyde. wikipedia.org To prevent undesired reactions with the hydroxyl group, it often requires protection before formylation.

A comparison of these established formylation methods is presented below.

Table 1: Comparison of Established Phenol Formylation Methods

| Reaction | Formylating Agent | Reagents & Conditions | Position of Formylation | Advantages | Limitations |

| Reimer-Tiemann | Dichlorocarbene (from Chloroform) | Strong base (e.g., NaOH, KOH), biphasic system, heating wikipedia.org | Primarily ortho wikipedia.org | Does not require anhydrous or acidic conditions wikipedia.org | Often low yields, harsh conditions, potential by-products wikipedia.orgsciencemadness.org |

| Duff Reaction | Hexamine | Acidic medium (e.g., acetic acid, H₂SO₄), heating wikipedia.org | Primarily ortho to activating groups wikipedia.org | Milder than Reimer-Tiemann, avoids strong bases wikipedia.org | Generally inefficient, requires strongly activating substituents wikipedia.org |

| Vilsmeier-Haack | Vilsmeier Reagent (e.g., from DMF/POCl₃) | Substituted amide, POCl₃, followed by hydrolysis wikipedia.org | para to activating groups, unless blocked wikipedia.org | Versatile for many electron-rich arenes, good yields wikipedia.orgorganic-chemistry.org | Requires protection of sensitive groups like -OH |

Targeted Synthesis of this compound

The synthesis of this compound specifically from 4-hydroxybenzoic acid has been accomplished with varying degrees of success using established methods. The presence of both a hydroxyl and a carboxylic acid group on the starting material presents challenges in terms of reactivity and regioselectivity.

Research has shown that the Duff reaction is a viable method for this specific transformation. igem.org In one reported synthesis, 4-hydroxybenzoic acid was reacted with hexamine in the presence of an acid to yield this compound. igem.orgigem.org This approach successfully introduces the formyl group at the position ortho to the activating hydroxyl group and meta to the deactivating carboxyl group, as directed by the electronic effects of the substituents. igem.org Although other reactions like the Reimer-Tiemann are known for ortho-formylation, their application can be less effective for this particular substrate due to potentially low yields. igem.org

Table 2: Reported Synthesis of this compound via Duff Reaction

| Starting Material | Reagents | Key Conditions | Product | Reported Success |

| 4-Hydroxybenzoic acid | Hexamine, Acid | Heating | This compound | The reaction has been published as a successful pathway for this specific intermediate. igem.orgigem.org |

Green Chemistry Approaches in Synthetic Design

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methodologies. These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. chemmethod.com It provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and fewer side products compared to conventional heating methods. acs.org Microwave-assisted synthesis has been successfully applied to the preparation of 4-hydroxybenzoic acid hydrazide derivatives and in Suzuki cross-coupling reactions, demonstrating its utility in reactions involving benzoic acid structures. chemmethod.comacs.org This technique could potentially be applied to the Duff or Vilsmeier-Haack reactions for the synthesis of this compound to improve efficiency and reduce energy usage. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com Biocatalytic processes operate under mild conditions of temperature and pH, typically in aqueous media, minimizing waste and avoiding harsh reagents. researchgate.net For instance, laccase enzymes have been explored for the oxidation of methyl-substituted hydroxybenzoic acids. While direct biocatalytic formylation is less common, enzymatic reactions represent a promising future direction for the green synthesis of functionalized aromatic compounds like this compound. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Formyl 4 Hydroxybenzoic Acid

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 3-Formyl-4-hydroxybenzoic acid is a primary site for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles, and its capacity to undergo both oxidation and reduction.

Nucleophilic addition is a characteristic reaction of aldehydes. The partially positive carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

One such reaction is the formation of a cyanohydrin, which occurs when an aldehyde reacts with hydrogen cyanide. This reaction is base-catalyzed, proceeding via the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting tetrahedral intermediate is then protonated by undissociated hydrogen cyanide to form the cyanohydrin and regenerate the cyanide ion. openstax.orglibretexts.org This process can be utilized to transform the aldehyde into other functional groups, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. openstax.org

Another important nucleophilic addition involves Grignard reagents (R-Mg-X). These organometallic compounds are potent nucleophiles that add to the carbonyl carbon of aldehydes to form, after an acidic workup, a secondary alcohol. leah4sci.com The reaction proceeds through a nucleophilic attack by the carbanion-like component of the Grignard reagent on the electrophilic carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Cyanide | HCN, NaCN/H₂SO₄ | Cyanohydrin |

| Alkyl/Aryl | R-Mg-X (Grignard) | Secondary Alcohol |

Condensation Reactions, including Schiff Base Formation

Condensation reactions of the aldehyde moiety in this compound are pivotal in the synthesis of more complex molecular architectures. A prominent example is the formation of Schiff bases (or imines), which are compounds containing a carbon-nitrogen double bond. These are typically formed through the reaction of the aldehyde with a primary amine under mild acidic or basic conditions.

The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate the imine. The reaction is generally reversible and the formation of the Schiff base is often driven by the removal of water.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. This transformation can be achieved using various oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert aldehydes to carboxylic acids. libretexts.org The reaction is typically carried out in alkaline, acidic, or neutral conditions. In alkaline medium, the oxidation of formylsalicylic acids by permanganate has been shown to be first order with respect to the permanganate and fractional order with respect to the acid. researchgate.net Another study on a similar compound, 3-ethoxy-4-hydroxybenzaldehyde, found the oxidation by KMnO₄ in acidic medium to be first order with respect to the oxidant, substrate, and acid. researchgate.net

Tollens' reagent, a solution of silver nitrate (B79036) and ammonia, is a mild oxidizing agent that can selectively oxidize aldehydes. A positive test is indicated by the formation of a silver mirror on the reaction vessel, resulting from the reduction of Ag(I) to elemental silver, while the aldehyde is oxidized to a carboxylate anion. khanacademy.orgyoutube.com

Table 2: Common Oxidizing Agents for Aldehydes

| Reagent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic or Basic | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic | Carboxylate Anion |

Reduction Pathways (e.g., conversion to 3-hydroxymethyl-4-hydroxybenzoic acid)

The aldehyde group can be reduced to a primary alcohol, which in the case of this compound, would yield 3-hydroxymethyl-4-hydroxybenzoic acid. It is important to note that reduction to 3-hydroxy-4-methylbenzoic acid would require a more vigorous reduction method capable of reducing a carboxylic acid, which is beyond the scope of typical aldehyde reduction pathways.

A common and selective reagent for the reduction of aldehydes and ketones is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comwikipedia.org This reagent is a source of hydride ions (H⁻), which act as nucleophiles and attack the carbonyl carbon. youtube.com The reaction proceeds via nucleophilic addition of the hydride to the carbonyl group, followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol (B129727) or ethanol) or during an aqueous workup, to give the primary alcohol. masterorganicchemistry.comyoutube.com Sodium borohydride is advantageous due to its mild nature, which allows for the selective reduction of the aldehyde in the presence of the less reactive carboxylic acid group. wikipedia.org

The carboxylic acid group of this compound is acidic due to the resonance stabilization of its conjugate base, the carboxylate anion. The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents on the aromatic ring.

The pKa of benzoic acid is approximately 4.20. For 4-hydroxybenzoic acid, the pKa is 4.54, indicating it is a weaker acid than benzoic acid. nih.govwikipedia.org The hydroxyl group at the para position is electron-donating through resonance, which destabilizes the carboxylate anion and decreases acidity.

In this compound, the formyl group is located at the meta position relative to the carboxylic acid. The formyl group is electron-withdrawing through both the inductive and resonance effects. An electron-withdrawing group generally increases the acidity of a carboxylic acid by stabilizing the negative charge of the carboxylate anion. Therefore, it is expected that this compound would be a stronger acid than 4-hydroxybenzoic acid. For comparison, the pKa of 3,4-dihydroxybenzoic acid is 4.48. oup.com

Table 3: pKa Values of Related Benzoic Acids

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 |

| 4-Hydroxybenzoic acid | 4.54 |

| 3,4-Dihydroxybenzoic acid | 4.48 |

Reactivity of the Carboxylic Acid Moiety

Esterification Reactions

Esterification is a pivotal reaction for this compound, targeting the carboxylic acid functional group. The process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. iajpr.com This type of reaction is fundamental in organic synthesis, allowing for the modification of the carboxyl group, which can alter the compound's physical properties and subsequent reactivity. iajpr.com

A common method for the esterification of hydroxybenzoic acids is the Fischer esterification. The mechanism involves the protonation of the carboxyl oxygen by the acid catalyst, which enhances the electrophilicity of the carboxyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed after deprotonation.

In the context of this compound, the reaction can be carried out using various alcohols (e.g., methanol, ethanol) and catalysts. For instance, the esterification of a closely related compound, 3-methoxy-4-hydroxybenzoic acid, is effectively achieved by reacting it with methanol in the presence of thionyl chloride. mdpi.com The thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride intermediate, which is then readily attacked by the alcohol. This method often provides high yields and avoids the equilibrium limitations of standard Fischer esterification.

The reaction progress can be monitored to determine completion, often leading to high yields of the corresponding ester product.

Table 1: Example of an Esterification Reaction

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product |

|---|

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and regioselectivity of these substitutions on a substituted benzene ring, such as this compound, are dictated by the electronic properties of the existing substituents. libretexts.org

The benzene ring of this compound has three substituents:

-OH (Hydroxyl): A strongly activating group that donates electron density to the ring through resonance. It is an ortho, para-director. libretexts.org

-COOH (Carboxylic Acid): A deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director.

-CHO (Formyl/Aldehyde): A deactivating group that withdraws electron density from the ring. It is also a meta-director.

The directing effects of these groups determine the position of substitution for an incoming electrophile. The powerful activating and directing effect of the hydroxyl group at position C-4 is generally dominant over the deactivating meta-directing effects of the carboxyl and formyl groups.

Analysis of Possible Substitution Positions:

Position 2: ortho to the -COOH group, meta to the -OH and -CHO groups.

Position 5: ortho to the -OH group, meta to the -COOH and -CHO groups.

Position 6: para to the -CHO group, meta to the -OH group, and ortho to the -COOH group.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C-1 | Deactivating | meta (to C-3, C-5) |

| -CHO | C-3 | Deactivating | meta (to C-1, C-5) |

Reaction Optimization Methodologies

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side products. For reactions involving this compound, several standard methodologies are employed.

Refluxing in Ethanol: Heating a reaction mixture under reflux is a common technique used to increase the rate of reaction by maintaining a constant, elevated temperature. youtube.com The setup involves heating the reaction flask with a condenser placed vertically above it. This ensures that any solvent, such as ethanol, that evaporates during boiling is cooled and condensed back into the reaction mixture, preventing loss of solvent over extended reaction periods. youtube.com This is particularly useful for slow reactions, such as certain esterifications, allowing them to proceed to completion without the need for constant solvent addition.

Thin-Layer Chromatography (TLC) Monitoring: Thin-layer chromatography is an essential analytical tool for monitoring the progress of a chemical reaction. amazonaws.com By taking small aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate, chemists can visualize the consumption of starting materials and the formation of products. openaccesspub.org The separation of components on the plate allows for a qualitative assessment of the reaction's status. A reaction is typically considered complete when the spot corresponding to the starting material has disappeared. This technique is invaluable for determining the optimal reaction time, preventing the formation of degradation products from prolonged heating, and ensuring the reaction has reached completion before proceeding with workup and purification. amazonaws.comopenaccesspub.org

Derivatization and Analogue Design Strategies

Synthesis of Ester Derivatives (e.g., Methyl 3-Formyl-4-hydroxybenzoate)

Esterification of the carboxylic acid group is a fundamental derivatization strategy, primarily aimed at modifying the compound's polarity and solubility. Methyl 3-formyl-4-hydroxybenzoate is a common ester derivative synthesized for research purposes. sigmaaldrich.comglpbio.com

The conversion of 3-formyl-4-hydroxybenzoic acid to its methyl ester is typically achieved through acid-catalyzed esterification, a well-established chemical transformation.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). prepchem.comtcu.edu The reaction is generally heated under reflux to drive the equilibrium towards the formation of the ester. prepchem.com The amount of sulfuric acid used is typically catalytic, but sufficient to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol. google.com

Another protocol involves suspending this compound in methanol and adding thionyl chloride (SOCl₂) dropwise. The mixture is then heated to reflux. Thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which is more reactive and readily esterified by methanol.

Table 1: Comparison of Esterification Protocols

| Protocol | Reagents | Conditions | Key Features |

|---|---|---|---|

| Sulfuric Acid-Catalyzed | This compound, Methanol, Conc. H₂SO₄ | Reflux, typically for several hours (e.g., 18 hours). prepchem.com | Equilibrium-driven reaction; requires excess alcohol or removal of water to achieve high yield. tcu.edu |

| Thionyl Chloride Method | this compound, Methanol, Thionyl Chloride | Reflux, overnight. | Proceeds via a highly reactive acyl chloride intermediate, often leading to high yields. |

Esterification significantly alters the physicochemical properties of this compound by replacing the polar carboxylic acid group (-COOH) with a less polar ester group (-COOCH₃). This transformation has a direct impact on the molecule's solubility and lipophilicity.

The carboxylic acid group is capable of donating a proton and acting as a hydrogen bond donor and acceptor, contributing to its hydrophilicity (water-solubility). In contrast, the methyl ester group is less polar and primarily acts as a hydrogen bond acceptor. This reduction in polarity and hydrogen bonding capability decreases the molecule's solubility in aqueous media while increasing its solubility in organic solvents.

This modification is crucial for research applications where enhanced lipophilicity is desired. nih.gov Increased lipophilicity can improve a compound's ability to cross biological membranes, which is a critical factor in studies involving cellular assays. nih.gov The balance between hydrophilicity and lipophilicity is a key determinant of a compound's bioavailability and therapeutic efficacy. nih.gov By converting the carboxylic acid to an ester, researchers can modulate this balance to optimize the compound for specific biological investigations. nih.gov

Synthesis of Hydrazone Derivatives for Functional Screening

The aldehyde group of this compound is a prime site for derivatization to form hydrazones. Hydrazones are synthesized through the condensation reaction of an aldehyde or ketone with a hydrazide (R-C(=O)NHNH₂). nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. chemmethod.com

These reactions are often carried out in solvents like ethanol, sometimes with a catalytic amount of acid, and can be facilitated by conventional heating or microwave irradiation to reduce reaction times and improve yields. nih.govchemmethod.com The resulting hydrazone derivatives contain the characteristic azomethine group (-C=N-NH-), which links the this compound scaffold to various other molecular fragments introduced by the hydrazide. researchgate.net This modular synthesis allows for the creation of diverse chemical libraries for functional screening in areas such as antimicrobial or enzyme inhibition studies. nih.govnih.gov

Development of Schiff Base Ligands and Their Coordination Chemistry

Similar to hydrazone synthesis, the aldehyde functional group can react with primary amines (R-NH₂) to form Schiff bases, which are compounds containing an imine or azomethine group (-CH=N-). sciensage.inforsc.org The synthesis is a condensation reaction, typically performed by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol. sciensage.infoijpsr.com

Schiff bases derived from this compound are effective multidentate ligands capable of coordinating with various metal ions. nih.gov The oxygen atom of the phenolic hydroxyl group, the nitrogen atom of the imine group, and potentially the oxygen atoms of the carboxylate group can act as donor sites, allowing the ligand to chelate metal ions. sciensage.infoijpsr.com This chelation stabilizes the metal ion and leads to the formation of well-defined coordination complexes. nih.gov The study of these metal complexes is an active area of research, with applications in catalysis, materials science, and the development of therapeutic agents, where the coordination of the metal can modulate biological activity. ignited.in

Structural Modifications for Altered Reactivity and Biological Profile

Beyond the synthesis of simple esters, hydrazones, and Schiff bases, further structural modifications can be implemented to fine-tune the reactivity and biological profile of this compound derivatives. These modifications can target any of the three functional groups.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to alter its hydrogen-bonding capacity and lipophilicity. For instance, converting the hydroxyl group to a methoxy (B1213986) ether or an acetate (B1210297) ester can influence how the molecule interacts with biological targets.

Modification of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, creating a dicarboxylic acid derivative, or reduced to a hydroxymethyl group, yielding a different set of functional possibilities for further derivatization.

Modification of the Carboxylic Acid Group: Besides esterification, the carboxylic acid can be converted to an amide by reacting with various amines. This introduces a different functional group with distinct hydrogen-bonding properties and metabolic stability compared to the ester.

These structural changes are strategically employed to explore structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for a desired biological effect and optimize the compound's potency, selectivity, and pharmacokinetic properties.

Synthesis of Cyano Derivatives (e.g., 3-cyano-4-hydroxybenzoic acid methyl ester)

A significant structural modification is the conversion of the formyl group into a cyano (nitrile) group. This transformation can be achieved on the ester derivative, methyl 3-formyl-4-hydroxybenzoate, to produce 3-cyano-4-hydroxybenzoic acid methyl ester. wipo.int

The synthesis involves a two-step process starting from methyl 4-hydroxybenzoate (B8730719). wipo.intgoogle.com

Formylation: First, methyl 4-hydroxybenzoate is formylated to introduce the aldehyde group at the 3-position, yielding methyl 3-formyl-4-hydroxybenzoate. google.com

Cyanation: The resulting methyl 3-formyl-4-hydroxybenzoate is then converted to the final cyano derivative. wipo.int This step transforms the formyl group into a cyano group, offering a route to a different class of compounds with altered electronic properties and potential as synthetic intermediates. This method avoids the use of more toxic reagents like cuprous cyanide. wipo.int

This conversion is valuable as the cyano group is a versatile functional group in organic synthesis and can serve as a precursor for other functionalities, such as carboxylic acids or amines, through hydrolysis or reduction, respectively.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-formyl-4-hydroxybenzoate |

| 3-cyano-4-hydroxybenzoic acid methyl ester |

| Methanol |

| Sulfuric acid |

| Thionyl chloride |

Comparison with Structurally Similar Compounds

The core structure of these compounds is a benzoic acid moiety, but the nature and position of the other substituents create distinct chemical environments. This compound possesses a formyl (-CHO) group, a hydroxyl (-OH) group, and a carboxylic acid (-COOH) group. The interplay of these functional groups, particularly their electronic and steric effects, governs the molecule's reactivity, intermolecular interactions, and potential biological activity.

Table 1: Comparison of Key Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C₈H₆O₄ | 166.13 | Formyl, Hydroxyl, Carboxylic Acid |

| 3-hydroxy-4-phenylbenzoic acid | C₁₃H₁₀O₃ | 214.22 | Phenyl, Hydroxyl, Carboxylic Acid |

| 3-amino-5-phenylbenzoic acid | C₁₃H₁₁NO₂ | 213.23 | Phenyl, Amino, Carboxylic Acid |

This table is generated based on available chemical information.

The formyl group in this compound is an electron-withdrawing group and a key site for chemical modification. Derivatization strategies often target this aldehyde functionality to create a diverse range of analogues, including Schiff bases and chalcones. Schiff bases are formed through the condensation reaction of the formyl group with primary amines, while chalcones are synthesized via an aldol (B89426) condensation with acetophenones. These reactions introduce new structural motifs and can significantly alter the biological profile of the parent molecule.

In contrast, 3-hydroxy-4-phenylbenzoic acid features a bulky phenyl group in place of the formyl group. This substitution has a profound impact on the molecule's steric hindrance and electronic properties. The phenyl group can influence the compound's ability to interact with biological targets and may alter its solubility and lipophilicity.

Studies on the energetics and hydrogen bonding of hydroxybenzoic acid isomers have provided insights into the intramolecular interactions that stabilize these molecules. For instance, the relative positions of the hydroxyl and carboxylic acid groups can lead to the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and acidity. A comparative study using core-level photoemission and X-ray absorption spectroscopies on hydroxybenzoic acid isomers has shown that the electronic structure is sensitive to the positions of the functional groups, with hydrogen bonding in the ortho isomer (salicylic acid) creating a distinct spectroscopic signature. ju.edu.jo While not a direct comparison of the three compounds , this research highlights the importance of substituent positioning on electronic properties.

The design of analogues of this compound can, therefore, be guided by an understanding of these structure-property relationships. By strategically modifying the formyl group or altering the substitution pattern on the benzene (B151609) ring, it is possible to fine-tune the molecule's characteristics for specific applications.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the three aromatic protons, and the acidic protons of the hydroxyl and carboxyl groups. The aldehydic proton (CHO) is anticipated to appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear in the 7.0-8.5 ppm region, with their exact chemical shifts and coupling patterns determined by the electronic effects of the three different substituents on the ring. The protons of the carboxylic acid and phenolic hydroxyl groups are expected to be broad singlets and their chemical shifts can vary widely depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | ~12.0 - 13.0 | Broad Singlet |

| -OH | Variable (e.g., 5.0 - 9.0) | Broad Singlet |

| -CHO | ~9.8 - 10.2 | Singlet |

| Aromatic H (adjacent to -CHO) | ~8.0 - 8.2 | Doublet |

| Aromatic H (adjacent to -COOH) | ~7.8 - 8.0 | Doublet of Doublets |

| Aromatic H (adjacent to -OH) | ~7.0 - 7.2 | Doublet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For 3-Formyl-4-hydroxybenzoic acid, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The carbonyl carbons of the carboxylic acid and aldehyde groups are the most deshielded, appearing furthest downfield. A predicted spectrum can be inferred from data on related benzoic acid derivatives rsc.orgresearchgate.net.

The carboxyl carbon (-COOH) is expected around 165-175 ppm, while the aldehyde carbon (-CHO) would likely appear in the 190-200 ppm range. The aromatic carbons will resonate between approximately 110 and 165 ppm, with the carbon attached to the hydroxyl group being the most shielded among the oxygenated carbons and the one attached to the carboxyl group being more deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~195 |

| C=O (Carboxylic Acid) | ~170 |

| C-OH (Aromatic) | ~162 |

| C-CHO (Aromatic) | ~138 |

| C-H (Aromatic) | ~132 |

| C-COOH (Aromatic) | ~125 |

| C-H (Aromatic) | ~123 |

| C-H (Aromatic) | ~118 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Key expected vibrational frequencies include a very broad O-H stretching band for the carboxylic acid group, typically centered around 3000 cm⁻¹. The phenolic O-H stretch will also appear in this region, likely around 3300-3400 cm⁻¹. Two distinct C=O stretching bands are anticipated: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and one for the aldehyde carbonyl (around 1680-1700 cm⁻¹) researchgate.net. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations for the carboxylic acid and phenol (B47542) will appear in the 1200-1320 cm⁻¹ range researchgate.netnist.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Aldehyde) | Stretching | 1680-1700 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1320 |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal Complex Characterization (e.g., Cu(II) complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as transition metal ions like copper(II). When this compound acts as a ligand to form a complex with Cu(II), EPR spectroscopy can provide significant insights into the electronic structure and coordination environment of the metal center mdpi.comrsc.org.

The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling constant (A-tensor) mdpi.com. The values of the g-tensor components (g∥ and g⊥) indicate the geometry of the complex; for instance, in a tetragonally distorted octahedral or square planar geometry, g∥ > g⊥ > 2.0023 is typically observed rsc.org. The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), usually results in a four-line pattern in the g∥ region. These parameters provide information on the degree of covalency in the metal-ligand bonds and the nature of the ground electronic state rsc.orgrsc.org.

Magnetic Susceptibility Measurements for Elucidating Metal Complex Properties

Magnetic susceptibility measurements are crucial for determining the magnetic properties of metal complexes, such as those formed between this compound and paramagnetic metal ions. These measurements, typically conducted over a range of temperatures, help elucidate the electronic ground state of the metal ion and any magnetic interactions between adjacent metal centers in polynuclear complexes researchgate.net.

For a mononuclear Cu(II) complex, the effective magnetic moment (µ_eff) is expected to be around 1.73 µ_B (Bohr magnetons), the spin-only value for a d⁹ system. A study on a similar p-formylbenzoate Cu(II) complex reported a room temperature µ_eff of 1.77 µ_B, indicating no significant magnetic ordering researchgate.netresearchgate.net. By plotting the product of molar magnetic susceptibility and temperature (χ_M T) versus temperature (T), deviations from the Curie Law can be observed. A decrease in χ_M T at lower temperatures often suggests antiferromagnetic coupling between metal centers, while an increase suggests ferromagnetic coupling mdpi.com.

Micro-X-ray Fluorescence (µ-XRF) Analysis in Ligand-Nanoparticle Interactions

Micro-X-ray Fluorescence (µ-XRF) is a highly sensitive elemental analysis technique that can map the distribution of elements on a surface with microscopic resolution. This method holds potential for studying the interactions between this compound and nanoparticles.

If this compound is used to functionalize or stabilize nanoparticles, µ-XRF could be employed to analyze the resulting system. For instance, if the ligand is adsorbed onto metallic or metal oxide nanoparticles, µ-XRF can provide a quantitative elemental map of the surface arxiv.org. This allows for the investigation of the homogeneity of the ligand coating and can help determine the surface coverage researchgate.net. The technique is non-destructive and can provide information on the elemental composition of the nanoparticles and any other elements associated with the ligand binding nih.govnih.gov.

Fluorescence Spectroscopic Measurements for Binding Site Elucidation

Fluorescence spectroscopy is a highly sensitive and selective analytical technique extensively utilized to investigate the binding interactions between small molecules and proteins. This methodology has been effectively employed to elucidate the binding mechanism of this compound (FHBA) with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). The intrinsic fluorescence of these proteins, primarily arising from tryptophan residues, is sensitive to the local microenvironment. Changes in this fluorescence upon the introduction of a ligand like FHBA can provide profound insights into binding affinities, binding sites, and the forces governing the interaction.

Research has shown that FHBA, an excited state intramolecular proton transfer (ESIPT) probe, exhibits distinct fluorescence behavior that can be modulated upon encapsulation within the protein binding domains of serum albumins. nih.gov The interaction between FHBA and serum albumins leads to a quenching of the intrinsic tryptophan fluorescence of the proteins, indicating that FHBA binds in close proximity to these residues. tandfonline.com

Förster resonance energy transfer (FRET) analysis has also been employed to estimate the distance between the tryptophan residue of the protein (the donor) and the bound FHBA (the acceptor). These measurements have indicated that FHBA is located within a range of 28–35 Å from the tryptophan residue, further confirming its binding within the protein structure. tandfonline.com

The quenching of the intrinsic fluorescence of serum albumins by FHBA is a result of the ground state association of the molecule with the proteins. tandfonline.com The binding has been observed to be stronger in BSA as compared to HSA. tandfonline.com The process is spontaneous, as indicated by thermodynamic analyses of the binding interaction.

The following interactive data table summarizes the key findings from fluorescence spectroscopic studies on the interaction of this compound with serum albumins.

| Parameter | Finding | Reference |

| Binding Site | Subdomain IIA (Sudlow's site I) for both BSA and HSA | tandfonline.com |

| Binding Mechanism | Ground state association leading to fluorescence quenching | tandfonline.com |

| Intermolecular Forces | Hydrogen bonding and hydrophobic interactions | tandfonline.com |

| FRET Distance (Trp to FHBA) | 28–35 Å | tandfonline.com |

| Relative Binding Strength | Stronger in BSA compared to HSA | tandfonline.com |

This data is compiled from combined spectroscopic and molecular docking studies.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For 3-Formyl-4-hydroxybenzoic acid, DFT calculations are employed to determine its optimized molecular geometry, electronic distribution, and to predict its spectroscopic signatures.

Electronic Structure: DFT calculations can elucidate the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Spectroscopic Properties: DFT is also instrumental in predicting various spectroscopic properties.

Vibrational Spectroscopy: By calculating the harmonic frequencies, DFT can simulate the infrared (IR) and Raman spectra of this compound. This allows for the assignment of specific vibrational modes to the functional groups present, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretches of the aldehyde and carboxylic acid, and the various aromatic C-C and C-H vibrations.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Visible). This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, these calculations can predict the wavelengths of maximum absorption (λmax) associated with π→π* and n→π* transitions, providing insight into its optical properties. semanticscholar.org

Table 1: Representative Predicted Electronic Transitions for a Substituted Benzoic Acid using TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.25 | HOMO → LUMO |

| S0 → S2 | 275 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 240 | 0.40 | HOMO → LUMO+1 |

Note: This table is illustrative, based on typical TD-DFT results for similar aromatic compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. ucl.ac.ukunimi.it

Conformational Analysis: this compound possesses rotational freedom around the bonds connecting the carboxyl and formyl groups to the benzene (B151609) ring. MD simulations, particularly in an explicit solvent environment, can explore the potential energy surface associated with these rotations. ucl.ac.uk This helps identify the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule behaves in solution and how it might orient itself when approaching a binding site. acs.org Studies on similar substituted benzoic acids have shown that both self-association into dimers and interactions with solvent molecules play a significant role in their solution behavior. acs.org

Ligand-Receptor Interactions: When the biological target of a molecule is known, MD simulations are invaluable for studying the specifics of their interaction. If this compound were to be investigated as a potential ligand for a protein, MD simulations could model the process of the ligand binding to the protein's active site. These simulations can reveal:

The stability of the ligand-receptor complex over time.

Key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the binding.

The role of water molecules in mediating the interaction.

The free energy of binding, which quantifies the affinity of the ligand for the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. academie-sciences.fr For a QSAR study involving this compound to be applicable, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition, antioxidant capacity) would be required. academie-sciences.fr

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

A mathematical model is then developed to establish a relationship between these descriptors and the observed activity. academie-sciences.fr Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.gov

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods offer powerful tools for predicting the chemical reactivity of molecules and exploring potential reaction pathways.

Reactivity Descriptors: DFT calculations can provide several global and local reactivity descriptors based on the principles of conceptual DFT. These descriptors help in understanding the molecule's susceptibility to different types of chemical reactions.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / 2η | A measure of the molecule's ability to accept electrons. |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (electron-rich regions, typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions, colored blue) would be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Reaction Pathway Prediction: Computational methods can be used to model reaction mechanisms. For instance, by calculating the transition state structures and their associated activation energies, chemists can predict the most favorable pathway for a given reaction involving this compound. This is crucial for understanding its metabolic fate or for designing synthetic routes. nih.gov The presence of both an aldehyde and a carboxylic acid group offers multiple potential reaction sites, and computational analysis can help predict which is more reactive under specific conditions. reddit.com

Computational Studies in Coordination Chemistry (e.g., with Cu²⁺ ions and CuO nanoparticles)

The carboxylate and hydroxyl groups of this compound make it an excellent candidate for acting as a ligand in coordination chemistry, capable of binding to metal ions and nanoparticle surfaces.

Coordination with Cu²⁺ Ions: DFT can be used to model the coordination complex formed between this compound and a copper(II) ion. These calculations can predict:

The preferred coordination geometry (e.g., square planar, tetrahedral). researchgate.net

The binding energy of the ligand to the metal ion, indicating the stability of the complex. davidpublisher.com

Changes in the electronic structure and spectroscopic properties (IR, UV-Vis) of the ligand upon coordination. nih.gov

The nature of the metal-ligand bond through analysis of molecular orbitals. nih.gov

Interaction with CuO Nanoparticles: The interaction of organic molecules with metal oxide surfaces is critical in fields like catalysis and sensor technology. Computational models can simulate the adsorption of this compound onto the surface of a copper(II) oxide (CuO) nanoparticle. A slab model representing the nanoparticle surface (e.g., the (110) facet) can be used. acs.org DFT calculations can then determine the most stable adsorption site, the adsorption energy, and the orientation of the molecule on the surface. mdpi.com These studies can also reveal how adsorption affects the electronic properties of both the molecule and the nanoparticle, which is key to understanding the mechanism of surface-based sensors or catalytic processes. researchgate.netmdpi.com

Biological Activities and Mechanistic Insights

Antimicrobial Properties and Efficacy Studies

Phenolic acids are recognized for their antimicrobial capabilities. Studies on p-hydroxybenzoic acid (PHBA) and its derivatives have demonstrated a range of antimicrobial, antialgal, and antimutagenic effects. globalresearchonline.net For instance, 4-hydroxybenzoic acid has been shown to be effective against both gram-positive and some gram-negative bacteria. nih.gov

Research on a novel hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, revealed antimicrobial activity against all tested microorganisms, including Staphylococcus aureus. nih.gov At lower concentrations (1.25 mmol/L and 2.5 mmol/L), its activity against S. aureus was comparable to or even higher than commercially used parabens. nih.gov Another study isolated 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid from rice hull and found them to be sensitive against most gram-positive bacteria at IC50 concentrations of 160 µg/ml and 100-170 µg/ml, respectively. nih.gov

A novel derivative, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus with a minimum inhibitory concentration (MIC) of 100 μg/mL, but had limited efficacy against Staphylococcus aureus (MIC > 100 μg/mL). mdpi.com

| Compound | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 4-hydroxybenzoic acid | Gram-positive bacteria | IC50 | 160 µg/ml | nih.gov |

| trans-4-hydroxycinnamic acid | Gram-positive bacteria | IC50 | 100-170 µg/ml | nih.gov |

| 1-O-(4-hydroxybenzoyl)-glycerol | Staphylococcus aureus | Inhibitory Activity | Comparable or higher than commercial parabens at 1.25-2.5 mmol/L | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus | MIC | > 100 µg/mL | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | MIC | 100 µg/mL | mdpi.com |

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant capacity of hydroxybenzoic acids is a key aspect of their biological activity, primarily stemming from their ability to neutralize free radicals and mitigate oxidative stress. mdpi.com This action helps protect cells from damage to crucial components like DNA, lipids, and proteins. mdpi.com The effectiveness of these compounds as antioxidants is closely linked to their chemical structure, particularly the number and position of hydroxyl groups on the benzene (B151609) ring.

Studies utilizing the DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assay have shown that gallic acid (3,4,5-trihydroxybenzoic acid) exhibits the highest antioxidant effect among many phenolic acids, with an EC50 of 0.0237 micromol/assay. globalresearchonline.net In contrast, β-resorcylic acid (2,4-dihydroxybenzoic acid), which has two hydroxyl groups in a meta position to each other, shows only moderate antioxidant activity. globalresearchonline.net Research indicates that 2,3-dihydroxybenzoic acid is a particularly strong antioxidant, while compounds with single hydroxyl groups or methoxylated structures tend to have lower activity. nih.gov Methylation of hydroxyl groups generally reduces antioxidant efficiency. nih.gov

| Compound | Hydroxyl/Methoxy (B1213986) Groups | Antioxidant Activity (Relative) | Source |

|---|---|---|---|

| Gallic acid | 3,4,5-trihydroxy | Very High | globalresearchonline.net |

| 2,3-dihydroxybenzoic acid | 2,3-dihydroxy | Strong | nih.gov |

| 3,4-dihydroxyphenylacetic acid | 3,4-dihydroxy | High | nih.gov |

| 2,5-dihydroxybenzoic acid | 2,5-dihydroxy | High | nih.gov |

| β-resorcylic acid | 2,4-dihydroxy | Moderate | globalresearchonline.net |

| 3-hydroxybenzoic acid | 3-hydroxy | Poor | nih.gov |

| 4-hydroxy-3-methoxybenzoic acid | 4-hydroxy, 3-methoxy | Low | nih.gov |

Anti-inflammatory Effects and Pathways

Hydroxybenzoic acid derivatives have demonstrated significant anti-inflammatory properties. For example, 4-hydroxybenzoic acid (4-HB) exerts its anti-inflammatory effect by directly inhibiting the NLRP3 inflammasome, a key component in the cellular inflammatory response. nih.gov This inhibition is achieved by reducing the production of reactive oxygen species (ROS), a consequence of its inherent antioxidant capabilities. nih.gov

Furthermore, 4-HB can modulate inflammation at the genetic level. It has been shown to reduce the transcription of genes for pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov It also influences the Myd88 signaling pathway, suppressing the transcription of IL-1β. nih.gov Concurrently, 4-HB can increase the levels of the anti-inflammatory cytokine IL-10, which helps to restore tissue homeostasis. nih.gov In models of intestinal inflammation, 4-HB has been observed to decrease levels of pro-inflammatory cytokines IL-4, IL-6, and TNF-α in both the colon and serum. nih.gov

Antiviral Potency and Mechanism of Action

The antiviral potential of hydroxybenzoic acids has been a subject of investigation, with some conflicting findings. A dark brown mixture resulting from the autooxidation of catechinic acid (AOCA) was reported to have antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). nih.gov A later study identified 4-hydroxybenzoic acid (4-HBA) as the main component of this mixture and suggested it was responsible for the antiviral effects. nih.gov

Anticancer Activity and Proposed Molecular Mechanisms

Various phenolic acids have been evaluated for their potential as anticancer agents. mdpi.com For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been reported to reduce the proliferative activity of HCT116 cells, suggesting its potential application in the context of prostate cancer. mdpi.com Gallic acid is another hydroxybenzoic acid derivative that has demonstrated anticancer properties in prostate carcinoma cells and is believed to contribute to the antiangiogenic activities of certain plant extracts. mdpi.com

The proposed mechanisms for these anticancer effects often involve the modulation of cellular processes that are critical for cancer progression. These can include restraining cell proliferation and reducing oxidative stress, which is a known contributor to the development and progression of cancer. mdpi.com While direct studies on the anticancer activity of 3-Formyl-4-hydroxybenzoic acid are not prominent in the available literature, the activities of related compounds suggest that this class of molecules warrants further investigation for potential anticancer effects.

Interactions with Enzymes and Metabolic Pathways

Hydroxybenzoic acids are known to interact with various enzymes and participate in metabolic pathways. A significant role of 4-hydroxybenzoic acid is serving as a precursor for the biosynthesis of Coenzyme Q (ubiquinone), a vital lipid involved in cellular respiration and energy production. frontiersin.org The process begins with the prenylation of 4-hydroxybenzoic acid by the enzyme Coq2 in eukaryotes. frontiersin.org

Derivatives of benzoic acid have also been studied as inhibitors of α-amylase, a key enzyme in carbohydrate digestion. A structure-activity relationship study of 17 phenolic acids revealed that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor. mdpi.com The study indicated that a hydroxyl group at the 2-position on the benzene ring positively influences inhibitory activity, potentially due to the formation of intramolecular hydrogen bonds with the carboxyl group. mdpi.com Conversely, hydroxylation at the 5-position was found to have a negative effect on the inhibitory activity. mdpi.com The primary forces involved in this enzyme inhibition are believed to be hydrogen bonding and hydrophobic interactions. mdpi.com

Fungicidal Properties of Derivatives

Derivatives of hydroxybenzoic acids have been synthesized and evaluated for their fungicidal properties, particularly against fungi that are pathogenic to plants. In one study, a series of semi-synthetic hydrazide–hydrazones based on 4-hydroxybenzoic acid and salicylic (B10762653) aldehydes were tested against several phytopathogenic fungi. nih.gov

The results showed that derivatives with a 3-tert-butyl, phenyl, or isopropyl substituent exhibited the highest antifungal activity. nih.gov Among the tested fungi, Sclerotinia sclerotiorum was found to be the most susceptible, with some of the derivative compounds showing IC50 values as low as 0.5 to 1.8 µg/mL. nih.gov Specifically, two derivatives of 4-hydroxybenzoic acid that incorporated a salicylaldehyde (B1680747) unit with either a tert-butyl or a phenyl substituent showed strong activity against Botrytis cinerea and Cerrena unicolor. nih.gov The derivative with the tert-butyl-salicylic aldehyde component was particularly effective, almost completely inhibiting the growth of S. sclerotiorum. nih.gov

Discovery of Metabolites (e.g., 3-formyl-tyrosine metabolites from Pseudoalteromonas tunicata)

The exploration of microbial natural products has led to the discovery of novel compounds with unique chemical structures and biological activities. In this context, research into the marine bacterium Pseudoalteromonas tunicata has unveiled previously uncharacterized metabolites related to 3-formyl-tyrosine. Through the heterologous expression of a biosynthetic gene cluster from P. tunicata in Escherichia coli, scientists were able to produce and identify new 3-formyl tyrosine metabolites.

Analysis of the culture supernatants of the transformed E. coli using liquid chromatography-mass spectrometry (LC/MS) revealed two new compounds that were not present in control cultures. These metabolites were subsequently isolated and their structures were elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

The identified compounds were determined to be 3-formyl-l-tyrosine-l-threonine dipeptide and 3-formyl-l-tyrosine. The molecular formula for the dipeptide was established as C₁₄H₁₉N₂O₆. These findings highlight the potential of marine microorganisms like Pseudoalteromonas tunicata as a source for discovering new natural products. The genus Pseudoalteromonas is known for its capacity to produce a variety of antimicrobial metabolites.

The following table summarizes the key characteristics of the discovered 3-formyl-tyrosine metabolites from Pseudoalteromonas tunicata.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Intermediate in Pharmaceutical Synthesis

The utility of 3-Formyl-4-hydroxybenzoic acid as a versatile intermediate stems from the distinct reactivity of its three functional groups. The aldehyde is amenable to condensation reactions, the hydroxyl group can undergo etherification or esterification, and the carboxylic acid can be converted into esters or amides. This trifunctional nature allows for the construction of a variety of molecular scaffolds.

One of the primary applications of this compound, often referred to by its synonym 4-Formyl-3-hydroxybenzoic acid, is as a starting material in the synthesis of heterocyclic compounds. For instance, it is a reactant in the preparation of coumarin (B35378) derivatives. Specifically, it can undergo a condensation reaction with diethyl malonate to yield 2-Oxo-2H-1-benzopyran-3,7-dicarboxylic acid, a type of benzocoumarin which can serve as a core for fluorescent dyes. mdpi.com

Furthermore, the aldehyde group readily participates in condensation reactions with amines to form Schiff bases. These Schiff base ligands can then be used to create stable and functional metal complexes. mdpi.com The compound also serves as a straightforward reactant for esterification. For example, it can be suspended in methanol (B129727) and treated with thionyl chloride to produce methyl 4-formyl-3-hydroxybenzoate in high yield. This reaction highlights its role as a foundational molecule for building more elaborate ester-containing structures.

The table below summarizes key reactions where this compound acts as a key intermediate.

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-Formyl-3-hydroxybenzoic acid | Diethyl malonate | Benzocoumarin Derivative | mdpi.com |

| 4-Formyl-3-hydroxybenzoic acid | Various Amines | Schiff Base Ligands | mdpi.com |

| 4-Formyl-3-hydroxybenzoic acid | Methanol, Thionyl chloride | Methyl Ester |

Prodrug Design and Development Utilizing this compound Scaffolds

The design of prodrugs is a critical strategy in medicinal chemistry to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. While the functional groups of this compound— a hydroxyl and a carboxylic acid—are suitable handles for creating ester or amide linkages typical in prodrug design, specific examples of prodrugs developed directly from a this compound scaffold are not extensively documented in publicly available scientific literature. The general principles of prodrug design often involve masking polar groups to enhance membrane permeability, a strategy that could theoretically be applied to this scaffold. nih.gov

Development of Novel Therapeutic Agents (e.g., antimicrobials)

The search for novel therapeutic agents, particularly antimicrobials, is a constant effort to combat rising drug resistance. Heterocyclic scaffolds such as pyrazoles, quinolines, and coumarins are well-established pharmacophores known for a wide range of biological activities, including antimicrobial effects. scispace.comnih.govmdpi.comnih.gov

Theoretically, the functional groups of this compound make it a suitable precursor for synthesizing these types of bioactive heterocyclic systems. For example, pyrazole (B372694) derivatives, which are known to possess antimicrobial properties, can be synthesized through reactions involving formyl groups. scispace.comchemmethod.com However, the available research literature does not detail the direct synthesis of specific antimicrobial agents starting from this compound. Studies on related structures, such as those that already incorporate a pyrazole ring attached to a benzoic acid, have shown potent activity against resistant bacteria like Acinetobacter baumannii, underscoring the potential of this chemical class. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency and reduce side effects. For derivatives of benzoic acid, SAR studies have explored how the number and position of hydroxyl groups, as well as other substituents, affect their biological activities, such as enzyme inhibition. mdpi.com

Applications in Materials Science and Industrial Chemistry

Precursor for Ligands in Metal-Organic Frameworks (MOFs)

3-Formyl-4-hydroxybenzoic acid serves as an important precursor for designing organic ligands used in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic molecules, forming one-, two-, or three-dimensional porous structures.

The utility of this compound in this context stems from its multiple coordination sites. The carboxylic acid group is commonly used to link with metal centers, forming the primary framework structure. The hydroxyl and formyl groups can then be used for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications, such as gas storage, catalysis, and chemical sensing.

The presence of these functional groups on the ligand can influence the topology and chemical environment of the resulting MOF. For instance, the aldehyde group can be used to anchor other molecules within the pores of the MOF after the framework has been assembled.

| Functional Group | Primary Role in MOF Synthesis | Potential for Post-Synthetic Modification |

|---|---|---|

| Carboxylic Acid (-COOH) | Forms strong coordination bonds with metal ions to build the framework structure. | Generally consumed in framework formation. |

| Hydroxyl (-OH) | Can participate in coordination or act as a hydrogen-bond donor, influencing pore environment. | Can be deprotonated or functionalized to alter surface properties. |

| Formyl (-CHO) | Can be used to introduce specific functionalities through reactions like Schiff base condensation. | Highly reactive site for anchoring guest molecules or creating new active sites. |

Building Block for Polymer Synthesis

The trifunctional nature of this compound makes it a versatile building block for the synthesis of novel polymers. Each of its functional groups can participate in different polymerization reactions, leading to materials with unique architectures and properties.

Polyesters: The carboxylic acid and hydroxyl groups can react through condensation polymerization to form aromatic polyesters. These polymers are known for their high thermal stability and mechanical strength.

Schiff Base Polymers: The formyl group is readily reactive with primary amines in a condensation reaction to form a Schiff base (or imine). When difunctional amines are used, this reaction leads to the formation of poly(Schiff base)s. These polymers often exhibit interesting properties such as thermal stability, conductivity, and chelating abilities, making them useful in electronics and as ligands for catalysis. The synthesis of Schiff bases from related aldehydes and aminobenzoic acids is a well-established route to functional materials. nih.gov

The ability to use these different functional groups allows for the creation of complex polymer structures, such as hyperbranched polymers or cross-linked networks, by controlling the reaction conditions.

Intermediate in Dye and Pigment Production

Hydroxybenzoic acid derivatives are established intermediates in the synthesis of various classes of dyes. Specifically, they can act as coupling components in the production of azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), are the largest and most important group of synthetic colorants.

In this synthesis, a primary aromatic amine is first converted into a diazonium salt. This salt then reacts with an electron-rich coupling component, such as a phenol (B47542) or aniline (B41778) derivative, to form the azo dye. The hydroxyl group of this compound is a strong activating group, making the benzene (B151609) ring electron-rich and thus an excellent coupling partner for diazonium salts. Research on the synthesis of azo dyes from the related 4-Hydroxybenzoic acid has demonstrated excellent yields. The resulting dye's color and properties can be tuned by the specific diazonium salt used and the additional functional groups on the coupler, such as the formyl and carboxylic acid groups in this case.

Potential in Materials with Specific Optical or Electronic Properties

The aromatic structure and multiple functional groups of this compound make it a promising candidate for creating materials with tailored optical and electronic properties. The conjugated π-system of the benzene ring is the basis for these characteristics.

Materials derived from this compound, such as Schiff base complexes, can exhibit fluorescence and non-linear optical (NLO) behavior. The formation of metal complexes through the hydroxyl, carboxyl, and imine (formed from the formyl group) functionalities can create charge-transfer systems that are crucial for these properties. Furthermore, its role in creating ligands for lanthanide luminescence (as discussed in the next section) is a prime example of its application in developing materials with specific, high-performance optical properties.

Sensitization of Lanthanide Luminescence (e.g., Yb(III), Er(III), Nd(III))